2,3-Dihydrospiro[indene-1,2'-morpholine]
CAS No.: 1267983-86-7
Cat. No.: VC2839696
Molecular Formula: C12H15NO
Molecular Weight: 189.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1267983-86-7 |
|---|---|
| Molecular Formula | C12H15NO |
| Molecular Weight | 189.25 g/mol |
| IUPAC Name | spiro[1,2-dihydroindene-3,2'-morpholine] |
| Standard InChI | InChI=1S/C12H15NO/c1-2-4-11-10(3-1)5-6-12(11)9-13-7-8-14-12/h1-4,13H,5-9H2 |
| Standard InChI Key | NUSTUPVYQBHZNZ-UHFFFAOYSA-N |
| SMILES | C1CC2(CNCCO2)C3=CC=CC=C31 |
| Canonical SMILES | C1CC2(CNCCO2)C3=CC=CC=C31 |
Introduction
2,3-Dihydrospiro[indene-1,2'-morpholine] is a complex organic compound with the chemical formula C12H15NO and a molecular weight of 189.26 g/mol . This compound is characterized by its spiro structure, which involves a shared carbon atom between the indene and morpholine rings. The compound is primarily used in research settings and is not intended for human use .
Safety Information
2,3-Dihydrospiro[indene-1,2'-morpholine] is classified with a signal word of "Warning" and is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust), P264 (wash thoroughly after handling), and P270 (do not eat, drink or smoke when using this product), among others .
Synthesis and Availability
The synthesis of 2,3-Dihydrospiro[indene-1,2'-morpholine] typically involves the formation of the spiro ring system through reactions that connect the indene and morpholine moieties. The compound is available from various chemical suppliers for research purposes, often provided in solution form .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume